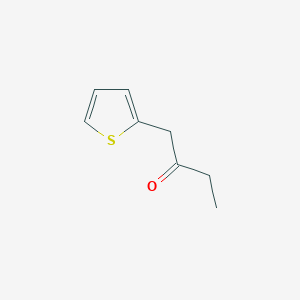
1-(Thiophen-2-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-2-yl)butan-2-one is a chemical compound with the CAS Number: 56242-36-5 . It has a molecular weight of 154.23 . The IUPAC name for this compound is 1-(2-thienyl)-2-butanone . The physical form of this compound is oil .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 1-(Thiophen-2-yl)butan-2-one, often involves heterocyclization of various substrates . Another method involves the microwave-assisted coupling-isomerization reaction (MACIR) of 2-iodothiophene or p-bromobenzonitrile with 1-(thiophen-2-yl)prop-2-yn-1-ol .Molecular Structure Analysis
The InChI code for 1-(Thiophen-2-yl)butan-2-one is 1S/C8H10OS/c1-2-7(9)6-8-4-3-5-10-8/h3-5H,2,6H2,1H3 . The InChI key is BSWRJPXNNQMGSO-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Physical And Chemical Properties Analysis
As mentioned earlier, 1-(Thiophen-2-yl)butan-2-one is an oil-like substance stored at room temperature . It has a molecular weight of 154.23 .Applications De Recherche Scientifique
Medicinal Chemistry
Thiophene and its substituted derivatives, including “1-(Thiophen-2-yl)butan-2-one”, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Anti-Inflammatory Agent
Compounds containing the thiophene nucleus, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, act as anti-inflammatory agents .
Serotonin Antagonists
The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as serotonin antagonists and is used in the treatment of Alzheimer’s .
Material Science
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their applications in material science .
Organic Semiconductors
Due to their peculiar redox potentials, oligothiophenes found application as hole transport materials in OLED (organic light-emitting diodes), OFET (organic field-effect transistors), and OPV (organic photovoltaics) . They are well suited as organic semiconductors in electronic and optoelectronic devices as well as redox switchable molecular wires in unimolecular electronics .
Fluorescent Materials
The title compounds synthesized from 1-thienyl-substituted 3- (hetero)arylpropenones show substantial blue to blue-green fluorescence upon excitation with UV light .
Safety and Hazards
Mécanisme D'action
Target of Action
1-(Thiophen-2-yl)butan-2-one is structurally related to methamphetamine, where the phenyl ring has been replaced by thiophene . It functions as a norepinephrine-dopamine reuptake inhibitor . This means that it primarily targets the norepinephrine and dopamine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the neuron. By inhibiting this reuptake, the compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Mode of Action
The compound interacts with its targets (norepinephrine and dopamine transporters) by binding to them and preventing them from reabsorbing the neurotransmitters back into the neuron . This results in an increased concentration of norepinephrine and dopamine in the synaptic cleft, leading to enhanced and prolonged signaling .
Biochemical Pathways
The compound affects the norepinephrine and dopamine pathways in the brain. These pathways are involved in various physiological functions, including attention, alertness, and mood regulation . By increasing the concentration of these neurotransmitters in the synaptic cleft, the compound can enhance the signaling in these pathways .
Pharmacokinetics
The compound is metabolized in the liver, where it undergoes hydroxylation, demethylation, and deamination . The cytochrome P450 enzyme CYP2C19 plays a key role in this metabolism, transforming the compound into inactive 1-(thiophen-2-yl)-2-propan-2-one . The final major metabolic product is thiophene-2-carboxylic acid, which is very hydrophilic and is excreted in urine .
Result of Action
The increased concentration of norepinephrine and dopamine in the synaptic cleft can lead to enhanced signaling in the norepinephrine and dopamine pathways . This can result in increased alertness, attention, and mood elevation . It’s important to note that the compound also has the potential for significant acute toxicity, with possible cardiovascular, gastrointestinal, and psychotic symptoms .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of other drugs or substances can affect its metabolism and excretion . Additionally, individual factors such as genetic variations in the CYP2C19 enzyme can influence how effectively the compound is metabolized . The compound’s stability and efficacy can also be affected by factors such as temperature and pH .
Propriétés
IUPAC Name |
1-thiophen-2-ylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-2-7(9)6-8-4-3-5-10-8/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWRJPXNNQMGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)butan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

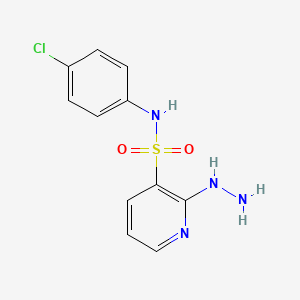

![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B3004314.png)
![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B3004317.png)
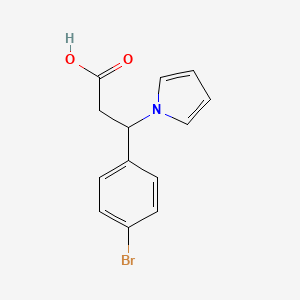
![1-(4-methylpyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3004319.png)
![1-(3-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea](/img/structure/B3004321.png)
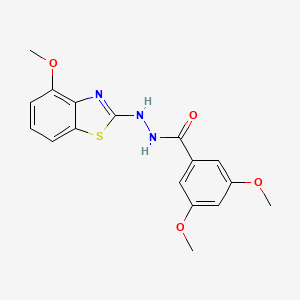
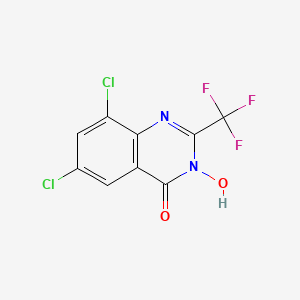

![N-(4-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004329.png)
![5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3004330.png)
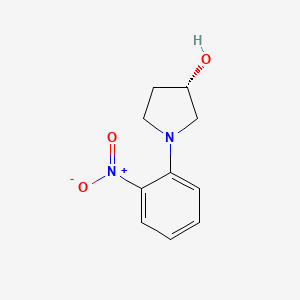
![N-(2,4-dimethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3004332.png)